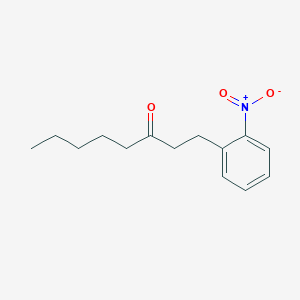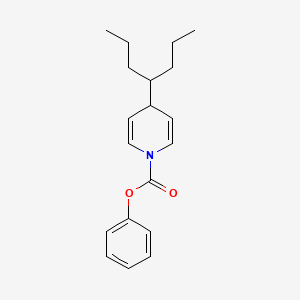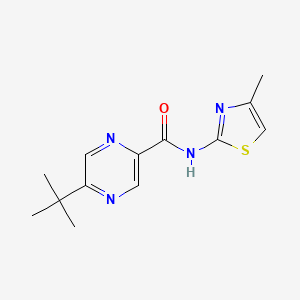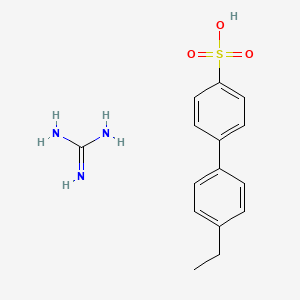![molecular formula C16H18N6O4 B12606733 N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea CAS No. 910616-61-4](/img/structure/B12606733.png)
N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a suitable coupling component, such as an ethyl-substituted pyridine derivative, to form the azo compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
- N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)amine
- N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)carbamate
Comparison: Compared to similar compounds, N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is unique due to its specific urea functional group, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are desirable.
特性
CAS番号 |
910616-61-4 |
|---|---|
分子式 |
C16H18N6O4 |
分子量 |
358.35 g/mol |
IUPAC名 |
[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxopyridin-3-yl]methylurea |
InChI |
InChI=1S/C16H18N6O4/c1-3-21-9-11(8-18-16(17)24)10(2)14(15(21)23)20-19-12-6-4-5-7-13(12)22(25)26/h4-7,9H,3,8H2,1-2H3,(H3,17,18,24) |
InChIキー |
HKIVHFOUPBUQCG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)



![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)

![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)

